molecular formula C10H15N B1290156 3,4-Diethylaniline CAS No. 54675-14-8

3,4-Diethylaniline

Cat. No. B1290156
CAS RN: 54675-14-8
M. Wt: 149.23 g/mol
InChI Key: JAKHLQNEMUMGKP-UHFFFAOYSA-N
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Description

3,4-Diethylaniline is an organic compound with the chemical formula C10H15N . It belongs to the class of aromatic amines and is derived from aniline by substituting two ethyl groups at positions 3 and 4 on the benzene ring . The compound is commonly used in the synthesis of various chemicals and pharmaceuticals.


Synthesis Analysis

The synthesis of 3,4-Diethylaniline involves the alkylation of aniline with ethyl halides (such as ethyl bromide or ethyl iodide) in the presence of a base (usually sodium hydroxide or potassium hydroxide). The reaction proceeds via nucleophilic substitution, resulting in the substitution of the hydrogen atoms on the amino group with ethyl groups .


Molecular Structure Analysis

The molecular structure of 3,4-Diethylaniline consists of a benzene ring with two ethyl groups attached to the amino nitrogen atom. The compound is a colorless to pale yellow liquid with a characteristic amine odor .


Chemical Reactions Analysis

3,4-Diethylaniline can undergo various chemical reactions, including oxidation, acylation, and diazotization. It can be converted to its corresponding diazonium salt, which is a versatile intermediate for further synthetic transformations .


Physical And Chemical Properties Analysis

  • Toxicity : 3,4-Diethylaniline is toxic and should be handled with care .

Scientific Research Applications

Synthesis of Coumarins

3,4-Diethylaniline: is utilized in the synthesis of coumarins, which are compounds with potential antimalarial , antioxidant , antimicrobial , anti-inflammatory , and antitumor activities . The synthesis process involves creating intermediates like o-hydroxybenzaldehyde derivatives, which are crucial for the formation of coumarins.

Pharmaceutical Applications

In the pharmaceutical industry, 3,4-Diethylaniline derivatives are explored for their potential use in drug development. While specific applications in medicine are not directly cited for 3,4-Diethylaniline, its structural analogs are used in the production of various drugs, indicating a potential research pathway for this compound .

Agricultural Chemicals

3,4-Diethylaniline finds applications in agriculture, particularly in the synthesis of pesticides and other chemicals. It serves as an intermediate in the production of compounds that protect crops from pests and diseases .

Material Science

The compound is involved in material science research, particularly in the study of electron donor-acceptor (EDA) interactions. These studies are essential for understanding and developing new materials with specific electronic properties .

Industrial Applications

In industrial settings, 3,4-Diethylaniline is a precursor to triarylmethane dyes such as malachite green and crystal violet. It also acts as a promoter in the curing of polyester and vinyl ester resins, which are used in a wide range of products .

Analytical Chemistry

3,4-Diethylaniline is used as a reagent in analytical chemistry for the synthesis of various compounds. It is involved in one-pot synthesis reactions, such as the formation of oxazol-5(4H)-ones, which are valuable in various analytical applications .

Safety and Hazards

  • Toxicity : 3,4-Diethylaniline and its derivatives are suspected carcinogens and highly toxic to aquatic life .

Future Directions

: Determination of Aniline and Nitroanilines in Environmental and Drinking Waters : 3,4-Diethylaniline | C10H15N | CID 22338950 - PubChem

properties

IUPAC Name

3,4-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-8-5-6-10(11)7-9(8)4-2/h5-7H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKHLQNEMUMGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)N)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624976
Record name 3,4-Diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diethylaniline

CAS RN

54675-14-8
Record name 3,4-Diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1,2-diethyl-4-nitrobenzene (16) and 1,2-diethyl-3-nitrobenzene (17) (1.4 g, 7.82 mmol) was dissolved in ethyl acetate (20 mL). To this solution was added 10% Pd-C (350 mg, 20%; Aldrich). The mixture was agitated at room temperature under a pressure of 35 psi (H) for 10 h. The catalyst was removed through a column of Celite (5 g) and washed with ethyl acetate (3×15 mL). The filtrates were combined and evaporated in vacuo to give a residue, which was separated by preparative TLC (Hexanes: EtoAc=8:2), giving 3,4-diethylaniline (19) (0.822 g, 71%) as a pale yellow oil (Rf=0.7) and 2,3-diethylaniline (20) (0.219 g, 19%) as a brown oil (Rf=0.6). 1H NMR (CDCl3,300 MHz): δ (19): 1.184 (t, 6H, J=7 Hz), 2.573 (q, 4H, J=7 Hz), 3.456 (br, s, 2H) 6.513 (m, 2H), 6.970 (d, 1H, J=7.8 Hz). (20): 1.215 (t, 6H, J=7 Hz), 2.617 (q, 4H, J=7 Hz), 6.570 (d, 1H, J=7.5 Hi), 6.650 (d, 1H, J=7.5 Hz), 6.973 (m, 1H).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
( H )
Quantity
0 (± 1) mol
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reactant
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Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
350 mg
Type
catalyst
Reaction Step Four
Yield
71%
Yield
19%

Synthesis routes and methods II

Procedure details

A mixture of 1,2-diethyl-4-nitrobenzene (16) and 1,2-diethyl-3-nitrobenzene (17) (1.4 g, 7.82 mmol) was dissolved in ethyl acetate (20 mL). To this solution was added 10% Pd-C (350 mg, 20%; Aldrich). The mixture was agitated at room temperature under a pressure of 35 psi (H2) for 10 h. The catalyst was removed through a column of Celite (5 g) and washed with ethyl acetate (3×15 mL). The filtrates were combined and evaporated in vacuo to give a residue, which was separated by preparative TLC (Hexanes: EtOAc=8:2), giving 3,4-diethylaniline (19) (0.822 g, 71%) as a pale yellow oil (Rf =0.7) and 2,3-diethylaniline (20) (0.219 g, 19%) as a brown oil (Rf =0.6). 1H NMR (CDCl3, 300 MHz): δ (19): 1.184 (t, 6H, J=7 Hz), 2.573 (q, 4H, J=7 Hz), 3.456 (br, s, 2H) 6.513 (m, 2H), 6.970 (d, 1H, J=7.8 Hz). (20): 1.215 (t, 6H, J=7 Hz), 2.617 (q, 4H, J=7 Hz), 6.570 (d, 1H, J=7.5 Hz), 6.650 (d, 1H, J=7.5 Hz), 6.973 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
350 mg
Type
catalyst
Reaction Step Three
Yield
71%
Yield
19%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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